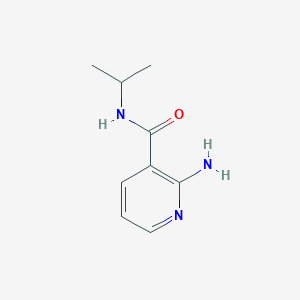
2-amino-N-isopropylnicotinamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine and ammonia. The process can be summarized as follows:
Nicotinic Acid to Nicotinoyl Chloride: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nicotinoyl Chloride to this compound: The nicotinoyl chloride is then reacted with isopropylamine and ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-isopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-amino-N-isopropylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mécanisme D'action
The mechanism of action of 2-amino-N-isopropylnicotinamide involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Enhance NAD+ Levels: As a nicotinamide derivative, it can increase the levels of NAD+ in cells, which is essential for energy metabolism and cellular repair processes.
Antioxidant Activity: The compound exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
2-amino-N-isopropylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, known for its role in NAD+ synthesis and various biological activities.
Nicotinamide Riboside: Another derivative that is a precursor to NAD+ and has been studied for its anti-aging and neuroprotective effects.
Nicotinamide Mononucleotide: A nucleotide derivative that also serves as a precursor to NAD+ and has potential therapeutic applications in metabolic and age-related diseases.
The uniqueness of this compound lies in its specific chemical modifications, which enhance its stability, bioavailability, and potential therapeutic effects compared to other nicotinamide derivatives.
Propriétés
IUPAC Name |
2-amino-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDZUNSQLCWGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B7869109.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7869122.png)


![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869147.png)
![1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone](/img/structure/B7869152.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869155.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone](/img/structure/B7869161.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7869163.png)




